

# An In-depth Technical Guide to *cis*-Methylisoeugenol: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *cis*-Methylisoeugenol

Cat. No.: B121967

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## Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of ***cis*-Methylisoeugenol**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document consolidates available data on the compound's physicochemical characteristics, offers detailed insights into its spectroscopic profile, and outlines common synthetic and purification methodologies. While the biological activities of isoeugenol isomers have been a subject of interest, this guide notes the current scarcity of specific pharmacological data for the *cis*-isomer and focuses on its well-defined chemical attributes.

## Chemical Structure and Identification

***cis*-Methylisoeugenol**, also known as (Z)-1,2-dimethoxy-4-(prop-1-en-1-yl)benzene, is a phenylpropanoid compound. Its chemical structure is characterized by a benzene ring substituted with two adjacent methoxy groups and a *cis*-configured propenyl group.

Chemical Structure:

Key Identifiers:

Identifier	Value
CAS Number	6380-24-1[1][2]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub> [1][2]
Molecular Weight	178.23 g/mol [3]
IUPAC Name	(Z)-1,2-dimethoxy-4-(prop-1-en-1-yl)benzene
Synonyms	(Z)-Methyl isoeugenol, cis-Methyl eugenol, (Z)-1,2-Dimethoxy-4-propenylbenzene, cis-4-Propenyl veratrole

## Physicochemical Properties

**cis-Methylisoeugenol** is a colorless to pale yellow liquid with a delicate, clove-carnation aroma. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Appearance	Colorless to pale yellow liquid	
Odor	Delicate, clove-carnation	
Boiling Point	270.5 °C at 760 mmHg	
Melting Point	70 °C	
Density	1.047 - 1.053 g/cm <sup>3</sup>	
Refractive Index	1.566 - 1.569	
Solubility	Insoluble in glycerine and propylene glycol; soluble in most fixed oils and ethanol.	
logP (o/w)	3.050 (estimated)	
Vapor Pressure	0.011 mmHg at 25 °C (estimated)	
Flash Point	104.5 °C (estimated)	

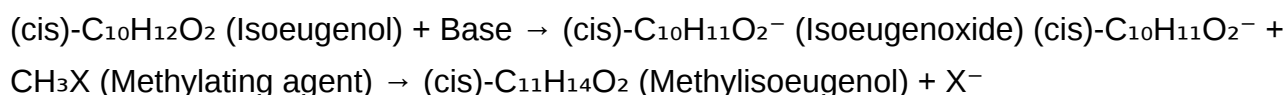
## Synthesis and Purification

**cis-Methylisoeugenol** can be synthesized through several routes, with the most common being the methylation of isoeugenol. The starting material, isoeugenol, is often a mixture of cis and trans isomers.

### Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers. In the context of **cis-Methylisoeugenol** synthesis, it involves the deprotonation of cis-isoeugenol to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:



Detailed Methodology:

- **Deprotonation:** A solution of cis-isoeugenol in an aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the isoeugenoxide.
- **Methylation:** A methylating agent, such as methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>), is added dropwise to the solution of the isoeugenoxide at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.
- **Work-up:** The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by fractional distillation under reduced pressure or by

column chromatography on silica gel.

## Experimental Protocol: Microwave-Assisted Synthesis

A one-step conversion of eugenol to methyl isoeugenol can be achieved using microwave irradiation, which can significantly reduce reaction times. This method involves the simultaneous isomerization of eugenol to isoeugenol and methylation.

Detailed Methodology:

- **Reaction Mixture Preparation:** Eugenol is mixed with a solid support (e.g., sodium or potassium carbonate), a base (e.g., sodium or potassium hydroxide), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a methylating agent (e.g., dimethyl sulfate).
- **Microwave Irradiation:** The mixture is subjected to microwave irradiation in a dedicated microwave reactor for a short period (e.g., 20-50 seconds).
- **Work-up and Purification:** After cooling, the reaction mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or fractional distillation.

## Purification: Separation of cis and trans Isomers

The synthesis of methylisoeugenol often results in a mixture of cis and trans isomers. The separation of these isomers can be achieved by chromatographic techniques.

Detailed Methodology: Column Chromatography

- **Stationary Phase:** A glass column is packed with silica gel as the stationary phase.
- **Mobile Phase:** A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a low polarity ratio (e.g., 98:2), is used as the mobile phase.
- **Elution:** The crude mixture is loaded onto the column and eluted with the mobile phase. The isomers will have different retention times, allowing for their separation. Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing the pure cis-isomer.

## Spectroscopic Analysis

The structure of **cis-Methylisoeugenol** can be confirmed by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **cis-Methylisoeugenol** is expected to show characteristic signals for the aromatic protons, the vinylic protons of the propenyl group, the methyl protons of the propenyl group, and the protons of the two methoxy groups. The coupling constants between the vinylic protons are crucial for confirming the cis configuration.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the aromatic carbons, the carbons of the propenyl group, and the carbons of the methoxy groups.

Note: While reference spectra are available in databases, detailed assignments for high-resolution spectra of the pure cis-isomer are not extensively published.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **cis-Methylisoeugenol** will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Assignment
~3050-3000	C-H stretching (aromatic and vinylic)
~2960-2850	C-H stretching (aliphatic)
~1600, ~1510, ~1460	C=C stretching (aromatic ring)
~1260, ~1030	C-O stretching (aryl ether)
~965	C-H out-of-plane bending (trans-alkene, may be absent or weak in pure cis-isomer)
~700-800	C-H out-of-plane bending (aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

- **Molecular Ion ( $M^+$ ):** A peak corresponding to the molecular weight of **cis-Methylisoeugenol** ( $m/z = 178$ ) should be observed.
- **Major Fragments:** Common fragmentation pathways for phenylpropanoids involve cleavage of the propenyl side chain and loss of methyl groups from the methoxy substituents.

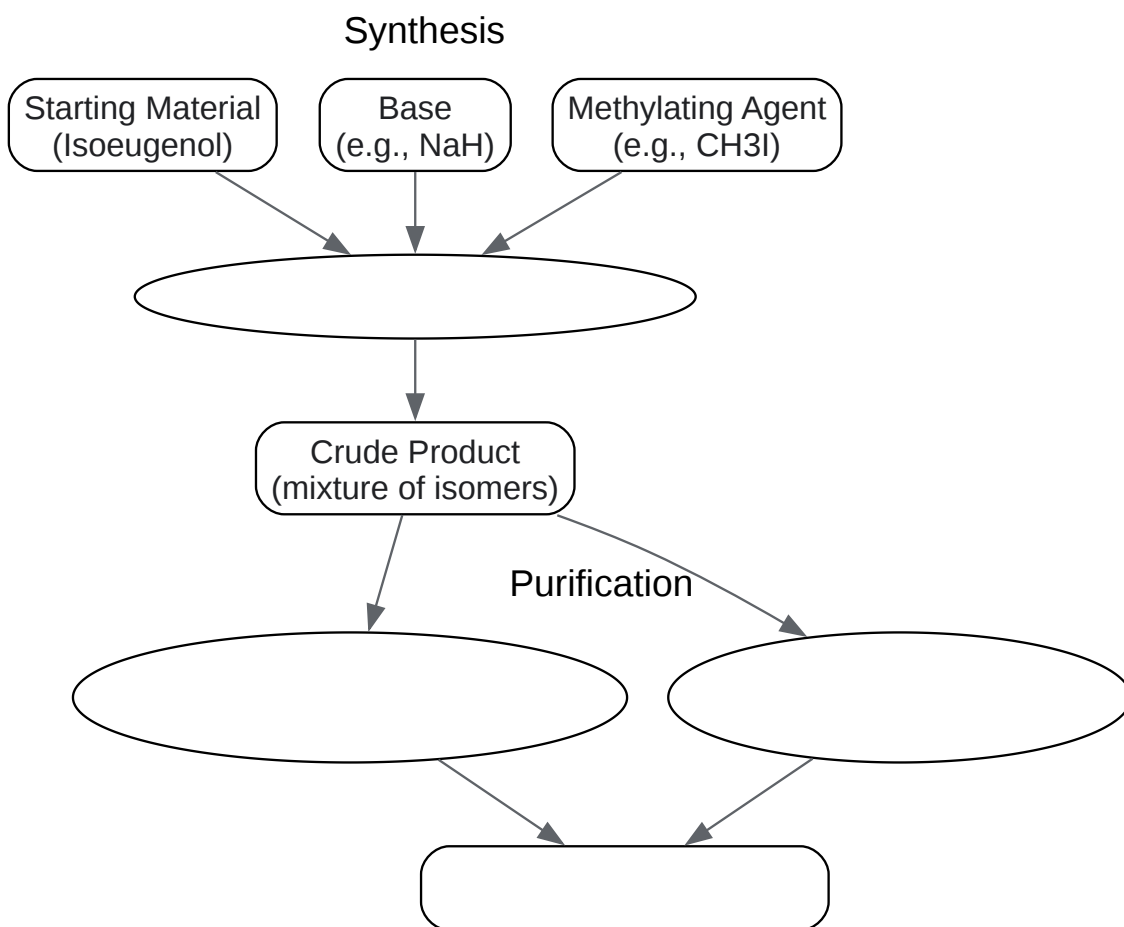
## Biological Activity

The biological activities of isoeugenol and its derivatives have been investigated, with studies reporting antioxidant, anti-inflammatory, and antimicrobial properties. However, much of this research has been conducted on mixtures of cis and trans isomers or on the more stable trans-isomer.

Currently, there is a limited body of research specifically focused on the biological activities and potential signaling pathway interactions of pure **cis-Methylisoeugenol**. Therefore, while the broader class of isoeugenol compounds shows promise in various pharmacological applications, further investigation is required to elucidate the specific biological profile of the cis-isomer.

## Visualizations

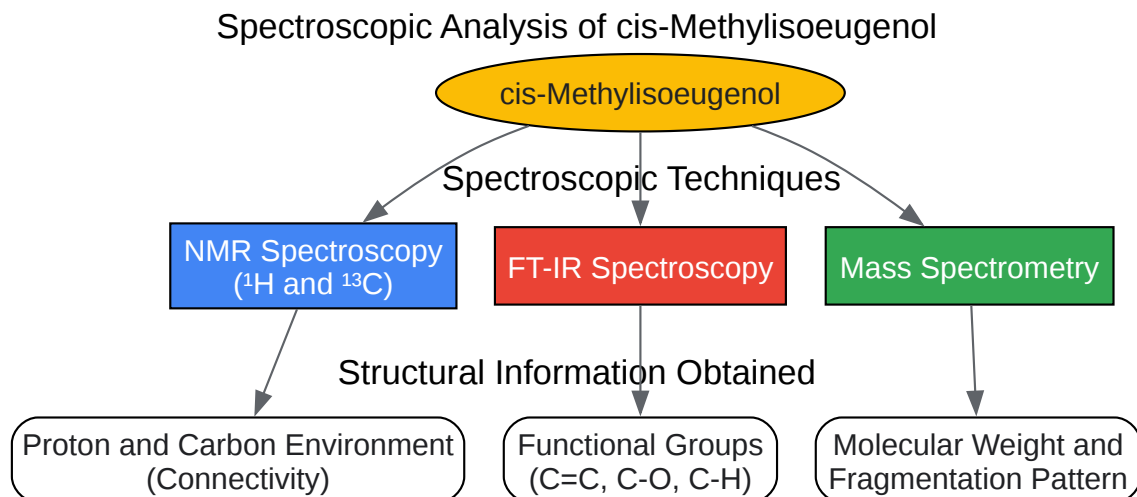
## Synthesis and Purification Workflow

Workflow for Synthesis and Purification of *cis*-Methylisoeugenol

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Caption: Synthesis and purification workflow for ***cis*-Methylisoeugenol**.

## Logical Relationship of Spectroscopic Analysis



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Caption: Relationship between spectroscopic techniques and structural information.

## Conclusion

**cis-Methylisoeugenol** is a well-characterizable phenylpropanoid with defined physicochemical properties and a distinct spectroscopic profile. While established synthetic routes such as the Williamson ether synthesis and microwave-assisted methods are available, detailed experimental protocols and specific data on the biological activities of the pure cis-isomer remain areas for further research. This guide serves as a foundational document for scientists and researchers, consolidating the current knowledge and highlighting opportunities for future investigations into the unique properties and potential applications of this compound.

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Email: [info@benchchem.com](mailto:info@benchchem.com)